molecular formula C17H9ClN2O3S B11412746 N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412746
M. Wt: 356.8 g/mol
InChI Key: QEZVWRGEUTVGMG-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a benzothiazole ring, a chromene ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the reaction of 2-aminothiophenol with a suitable chloro-substituted aromatic compound under reflux conditions.

    Formation of Chromene Ring: The chromene ring is synthesized by the cyclization of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The benzothiazole and chromene intermediates are coupled using a suitable coupling agent, such as phosphorus oxychloride, under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as the inhibition of enzyme activity or the activation of receptor-mediated pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
  • N-(benzofuran-3-yl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of benzothiazole and chromene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H9ClN2O3S

Molecular Weight

356.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H9ClN2O3S/c18-9-5-6-11-15(7-9)24-17(19-11)20-16(22)14-8-12(21)10-3-1-2-4-13(10)23-14/h1-8H,(H,19,20,22)

InChI Key

QEZVWRGEUTVGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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